

Side-by-side comparison of 2,4-dienoyl-CoA reductase inhibitors.

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Compound of Interest

Compound Name: trans,trans-octa-2,4-dienoyl-CoA

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A Comparative Guide to Inhibitors of 2,4-Dienoyl-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dienoyl-CoA reductase (DECR) is a critical enzyme in the metabolism of polyunsaturated fatty acids. It plays a pivotal role in the β-oxidation pathway by reducing 2,4-dienoyl-CoA intermediates, which are formed during the degradation of fatty acids with double bonds at even-numbered positions. This function is essential for maintaining lipid homeostasis, and dysregulation of DECR activity has been implicated in various metabolic diseases and cancer. There are two main isoforms of this enzyme: the mitochondrial DECR1 and the peroxisomal DECR2. Given its metabolic significance, DECR represents a promising therapeutic target. This guide provides a side-by-side comparison of compounds reported to inhibit DECR, with a focus on their mechanisms and available data.

Comparative Analysis of 2,4-Dienoyl-CoA Reductase Inhibitors

Direct and specific inhibitors of 2,4-dienoyl-CoA reductase are not extensively documented in publicly available literature, making a comprehensive side-by-side comparison with quantitative inhibitory constants (IC50 or Ki) challenging. However, some compounds have been identified



to modulate the activity of DECR isoforms, either directly or indirectly. This section focuses on two such compounds: Thioridazine, which has been linked to the inhibition of peroxisomal β -oxidation and DECR2, and Ebselen, a compound suggested to inhibit the mitochondrial DECR1.

It is important to note that while these compounds have been associated with DECR inhibition, detailed biochemical characterization and direct comparison of their potency against DECR are not yet available. The following table summarizes the existing information on these potential inhibitors.

Feature	Thioridazine	Ebselen
Primary Target Isoform	DECR2 (Peroxisomal)	DECR1 (Mitochondrial)
Proposed Mechanism of DECR Inhibition	Inhibition of peroxisomal β-oxidation (perFAO)[1]	Acts as a DECR1 inhibitor through redox reactions, likely by interacting with thiol groups[1]
Other Reported Biological Activities	Dopamine receptor D2 antagonist, antipsychotic, anti- anxiety, inhibitor of PI3K-Akt- mTOR signaling, anticancer activity[2][3][4]	Antioxidant, anti-inflammatory, cytoprotective, inhibitor of thioredoxin reductase, inhibitor of DMT1-mediated iron uptake[5][6][7]
Reported Effects in Cellular Models	Suppressed proliferation, migration, and 3D growth of prostate cancer cell lines[1]	Bactericidal activity against various bacteria, including drug-resistant strains[7][8]
Quantitative Data (IC50/Ki for DECR)	Not available in the public domain.	Not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 2,4-dienoyl-CoA reductase inhibitors.



Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the activity of DECR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

- Purified recombinant DECR1 or DECR2 enzyme
- NADPH
- 2,4-Hexadienoyl-CoA (substrate)
- Potassium phosphate buffer (100 mM, pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT
- Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
- UV/Vis spectrophotometer with temperature control

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer, 400 μM NADPH, and the desired concentration of the test inhibitor or vehicle control.
- Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and any potential pre-incubation of the inhibitor with the enzyme.
- Initiate the reaction by adding 2 μL of the purified DECR enzyme solution.
- Immediately start monitoring the decrease in absorbance at 340 nm every 20 seconds for up to 15 minutes.
- The rate of NADPH consumption is proportional to the DECR activity.
- To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the percentage of inhibition relative to the vehicle control. The IC50 is the



concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

- Cultured cells expressing the target DECR isoform
- Test inhibitor compound
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Apparatus for heating cell suspensions (e.g., PCR cycler, heating block)
- Western blotting equipment and reagents
- Primary antibody specific for the DECR isoform
- Secondary antibody conjugated to a detectable marker (e.g., HRP)

Procedure:

- Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
- Lyse the cells by freeze-thawing or by adding lysis buffer.



- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble DECR protein in the supernatant by Western blotting.
- A shift in the melting curve (the temperature at which 50% of the protein aggregates) to a higher temperature in the presence of the inhibitor indicates target engagement.
- An isothermal dose-response curve can be generated by treating cells with varying inhibitor concentrations at a fixed temperature to determine the concentration required for halfmaximal stabilization.

Visualizations Signaling Pathway

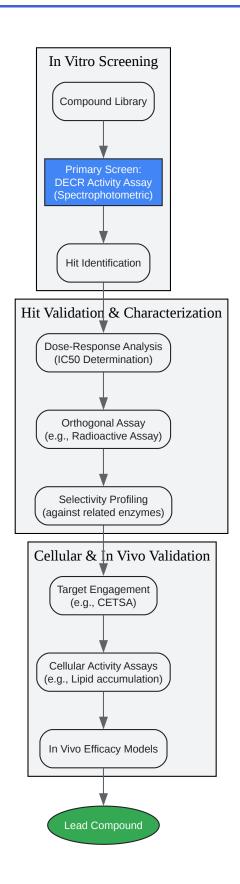


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Caption: The role of 2,4-Dienoyl-CoA Reductase in the β -oxidation of polyunsaturated fatty acids.

Experimental Workflow





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Caption: A typical workflow for the screening and validation of 2,4-Dienoyl-CoA Reductase inhibitors.

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